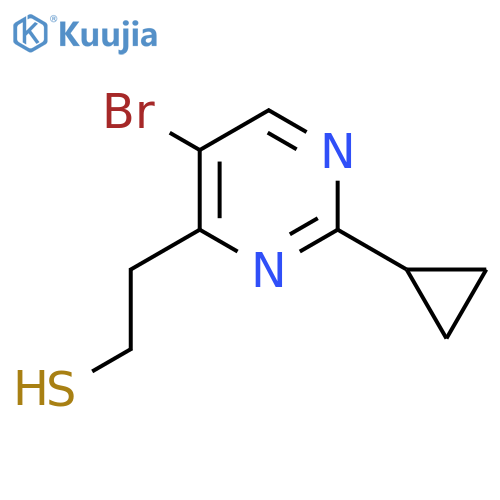

Cas no 2228305-63-1 (2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol

- EN300-1916803

- 2228305-63-1

-

- インチ: 1S/C9H11BrN2S/c10-7-5-11-9(6-1-2-6)12-8(7)3-4-13/h5-6,13H,1-4H2

- InChIKey: IPNHCXIBEYDRGZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(C2CC2)=NC=1CCS

計算された属性

- せいみつぶんしりょう: 257.98263g/mol

- どういたいしつりょう: 257.98263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26.8Ų

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916803-10.0g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 10g |

$7866.0 | 2023-06-01 | ||

| Enamine | EN300-1916803-0.5g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 0.5g |

$1757.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-5.0g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 5g |

$5304.0 | 2023-06-01 | ||

| Enamine | EN300-1916803-0.1g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 0.1g |

$1610.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-1.0g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 1g |

$1829.0 | 2023-06-01 | ||

| Enamine | EN300-1916803-2.5g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 2.5g |

$3585.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-1g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 1g |

$1829.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-10g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 10g |

$7866.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-0.25g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 0.25g |

$1683.0 | 2023-09-17 | ||

| Enamine | EN300-1916803-0.05g |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol |

2228305-63-1 | 0.05g |

$1537.0 | 2023-09-17 |

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

S. Ahmed Chem. Commun., 2009, 6421-6423

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiolに関する追加情報

Comprehensive Overview of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol (CAS No. 2228305-63-1)

In the realm of organic chemistry and pharmaceutical research, 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol (CAS No. 2228305-63-1) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrimidine core and cyclopropyl substituent, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its thiol functional group, which offers versatile reactivity for further derivatization.

The structural complexity of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol makes it a valuable intermediate in synthetic chemistry. Its bromo substituent at the 5-position of the pyrimidine ring enables cross-coupling reactions, a feature highly sought after in the development of novel small-molecule inhibitors. Recent trends in AI-driven drug design have further amplified interest in such compounds, as they are often used to train machine learning models for molecular property prediction.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol?" The answer lies in multi-step organic synthesis, often starting from cyclopropylpyrimidine precursors. Another common query is: "How does the thiol group in this compound enhance its biological activity?" The thiol moiety can form disulfide bonds or interact with metal ions, making it crucial for targeting specific enzymes or receptors.

From an industrial perspective, 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol is gaining traction due to its role in the development of high-performance materials. Its incorporation into polymers or coatings can impart unique properties such as improved thermal stability or adhesion. This aligns with the growing demand for sustainable materials, a hot topic in both academic and commercial circles.

In summary, 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol (CAS No. 2228305-63-1) represents a versatile and highly functionalized compound with broad applicability. Its relevance in drug discovery, material science, and computational chemistry ensures its continued prominence in research. As the scientific community delves deeper into its properties and applications, this compound is poised to play a pivotal role in advancing multiple fields.

2228305-63-1 (2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol) 関連製品

- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)

- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)

- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)

- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)

- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)

- 1174308-80-5(1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine)

- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)